Lipophilicity (LogP) Reduction vs. Parent N-(6-Chloropyridin-2-yl)acetamide
N-Oxidation of N-(6-chloropyridin-2-yl)acetamide to yield N-(6-Chloro-1-oxido-2-pyridinyl)acetamide reduces the calculated octanol/water partition coefficient (LogP) from 2.34 to 0.93—a decrease of 1.41 log units, corresponding to an approximately 25-fold reduction in lipophilicity . A third independent source reports a LogP of 1.80 for the N-oxide, which still represents a net reduction of 0.54 log units relative to the parent compound (LogP 2.34) . The magnitude of this shift exceeds the typical ~0.5-log-unit reduction observed for unsubstituted pyridine → pyridine N-oxide, attributable to the electron-withdrawing chlorine substituent that further polarizes the N-oxide dipole .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.93 (Molaid); LogP = 1.80 (LookChem) |
| Comparator Or Baseline | N-(6-Chloropyridin-2-yl)acetamide (CAS 80364-46-1): LogP = 2.34 (Molbase) |
| Quantified Difference | ΔLogP = -1.41 (Molaid vs. Molbase); ΔLogP = -0.54 (LookChem vs. Molbase); 25-fold decrease in lipophilicity at minimum |
| Conditions | Calculated LogP values from authoritative chemical databases (Molaid, Molbase, LookChem) |
Why This Matters
The substantially lower LogP of the N-oxide directly improves aqueous solubility and reduces non-specific protein binding, enabling its use as a hydrophilic intermediate in aqueous-phase synthetic sequences where the parent compound would precipitate or partition poorly.
- [1] Molaid Chemical Database. 2-acetamido-6-chloropyridine N-oxide: calculated LogP = 0.93. https://www.molaid.com/MS_2837505. View Source
- [2] Molbase / qiye.molbase.cn. N-(6-chloropyridin-2-yl)acetamide (CAS 80364-46-1): LogP = 2.3429. https://qiye.molbase.cn/. View Source
